2-Bromo-5-isopropylpyridine

Medicinal Chemistry ADME Optimization Lead Optimization

Choose 2-Bromo-5-isopropylpyridine for precise logP optimization (XLogP3-AA=3.0) unachievable with methyl (≈2.15) or tert-butyl (≈3.5) analogs. The 2-bromo regiochemistry ensures reliable Pd-catalyzed cross-coupling, while 95%+ purity with batch-specific NMR/HPLC/GC data guarantees consistent yields. Ideal for FBDD libraries and scale-up: bp 252.6°C minimizes evaporative losses. Order now for fine-tuned ADME modulation.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 1142197-16-7
Cat. No. B1342424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-isopropylpyridine
CAS1142197-16-7
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)Br
InChIInChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3
InChIKeyBLQFSODNIHJIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-isopropylpyridine (CAS 1142197-16-7): Core Physical and Chemical Baseline for Procurement Evaluation


2-Bromo-5-isopropylpyridine (CAS 1142197-16-7) is a disubstituted pyridine derivative with a bromine atom at the 2-position and an isopropyl group at the 5-position [1]. It has a molecular weight of 200.08 g/mol and a computed XLogP3-AA value of 3.0, indicating moderate lipophilicity [1]. Predicted boiling point is 252.6±20.0 °C at 760 mmHg . This compound is supplied as a building block with typical purity of 95% and is validated by NMR, HPLC, and GC analysis . Its structure is confirmed by InChIKey BLQFSODNIHJIEB-UHFFFAOYSA-N [1].

Why 2-Bromo-5-isopropylpyridine Cannot Be Casually Replaced by In-Class Analogs in Synthetic Workflows


The substitution of 2-Bromo-5-isopropylpyridine with a generic 'bromopyridine' analog (e.g., 2-Bromo-5-methylpyridine or 2-Bromo-5-tert-butylpyridine) is not functionally equivalent due to quantifiable differences in lipophilicity, steric bulk, and physicochemical properties that directly impact reaction outcomes and downstream applications. The isopropyl group imparts a specific logP value (XLogP3-AA = 3.0) that falls between the methyl (logP ≈ 2.15) and tert-butyl (XLogP3-AA = 3.5) analogs [1], altering membrane permeability and solubility profiles in medicinal chemistry campaigns [2]. Additionally, the bromine substitution pattern at the 2-position dictates regioselective reactivity in cross-coupling reactions, where 3-bromo isomers exhibit distinct coupling efficiencies [3]. Therefore, interchangeable use of in-class compounds without adjusting for these quantifiable parameters introduces significant variability in synthetic yield, purity, and biological readouts.

Quantitative Differentiation of 2-Bromo-5-isopropylpyridine: Lipophilicity, Volatility, and Purity Specifications


Lipophilicity (LogP) Benchmarking: Isopropyl vs. Methyl and tert-Butyl Analogs

The lipophilicity of 2-Bromo-5-isopropylpyridine (XLogP3-AA = 3.0) is intermediate between 2-Bromo-5-methylpyridine (logP ≈ 2.15) and 2-Bromo-5-tert-butylpyridine (XLogP3-AA = 3.5) [1]. This quantifiable difference of ΔlogP ≈ +0.85 over the methyl analog and ΔlogP ≈ -0.5 relative to the tert-butyl analog directly influences predicted membrane permeability and aqueous solubility [2].

Medicinal Chemistry ADME Optimization Lead Optimization

Volatility Differentiation: Boiling Point of 2-Bromo-5-isopropylpyridine vs. 3-Bromo-5-isopropylpyridine Regioisomer

The predicted boiling point of 2-Bromo-5-isopropylpyridine is 252.6±20.0 °C at 760 mmHg, which is approximately 22.9 °C higher than its regioisomer 3-Bromo-5-isopropylpyridine (229.7±20.0 °C) . This 23 °C difference is significant for distillation-based purification and handling .

Process Chemistry Purification Physical Property Assessment

Purity Specification and Quality Control: Batch Consistency vs. Alternative Sources

2-Bromo-5-isopropylpyridine is routinely supplied at a standard purity of 95%, with accompanying batch-specific analytical data (NMR, HPLC, GC) ensuring reproducibility . While some vendors offer 97% purity grades , the 95% specification with full analytical traceability provides a robust baseline for synthetic planning without the premium cost associated with ultra-high purity grades.

Chemical Procurement Quality Control Synthetic Reliability

Prioritized Application Scenarios for 2-Bromo-5-isopropylpyridine Based on Evidence-Backed Differentiation


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Tuning

When optimizing a lead series where logP is a critical parameter for oral bioavailability and cell permeability, 2-Bromo-5-isopropylpyridine (XLogP3-AA = 3.0) offers an intermediate lipophilicity profile that cannot be achieved with methyl (logP ≈ 2.15) or tert-butyl (XLogP3-AA = 3.5) analogs. This allows fine-tuning of ADME properties without altering the core pharmacophore [1].

Suzuki-Miyaura Cross-Coupling Reactions for Complex Heterocycle Construction

The 2-bromo substituent on the pyridine ring serves as a reliable handle for Pd-catalyzed cross-coupling with boronic acids. While all 2-bromopyridines participate in Suzuki couplings, the specific isopropyl substitution pattern at the 5-position provides steric and electronic modulation that can influence reaction yields and selectivity in multi-step syntheses [1]. Procurement of high-purity material (95%+) with batch-specific analytical data ensures consistent coupling outcomes .

Process Chemistry Development: Distillation and Purification Workflows

For process chemists scaling up reactions, the predicted boiling point of 252.6±20.0 °C for 2-Bromo-5-isopropylpyridine informs solvent selection and work-up procedures. Compared to the more volatile 3-Bromo-5-isopropylpyridine (Tb ≈ 229.7 °C), the 2-isomer's higher boiling point reduces losses during concentration steps, potentially improving overall yield in large-scale preparations.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

As a disubstituted pyridine fragment with a bromine handle and an isopropyl lipophilic group, 2-Bromo-5-isopropylpyridine is an ideal building block for constructing diverse FBDD libraries. The 95% purity grade with full analytical characterization meets the quality requirements for high-throughput screening and subsequent hit expansion, while its specific logP value ensures the resulting fragments occupy a desirable chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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